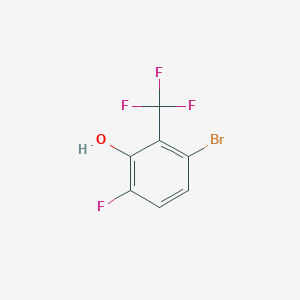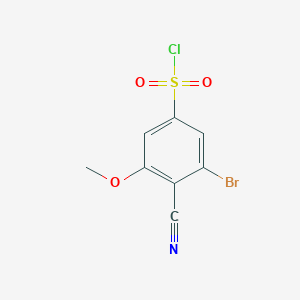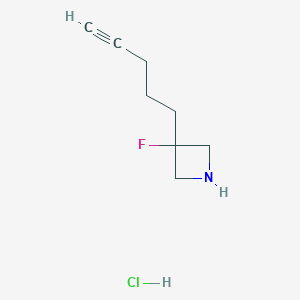
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
Vue d'ensemble
Description
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a fluorinated azetidine derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a fluorine atom and a pent-4-yn-1-yl group attached to the azetidine ring, making it a unique and versatile molecule.
Applications De Recherche Scientifique
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride typically involves the following steps:
Fluorination: The starting material, azetidine, undergoes fluorination to introduce the fluorine atom at the 3-position.
Alkylation: The fluorinated azetidine is then alkylated with pent-4-yn-1-yl bromide or chloride to attach the pent-4-yn-1-yl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Reagents like hydrogen (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted azetidines.
Mécanisme D'action
The mechanism by which 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring can influence the binding affinity and selectivity of the compound towards various receptors and enzymes. The exact mechanism may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
3-Fluoro-3-(but-3-yn-1-yl)azetidine hydrochloride
3-Fluoro-3-(hex-5-yn-1-yl)azetidine hydrochloride
Uniqueness: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is unique due to its specific structural features, such as the pent-4-yn-1-yl group, which differentiates it from other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-fluoro-3-pent-4-ynylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBKXXESVGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


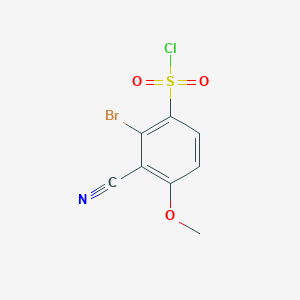
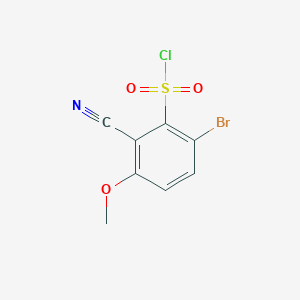
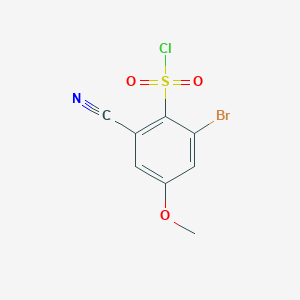
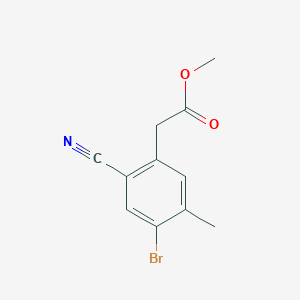
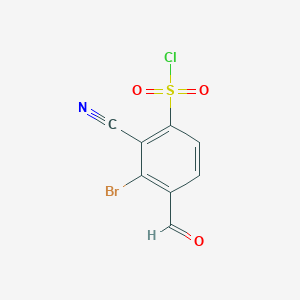
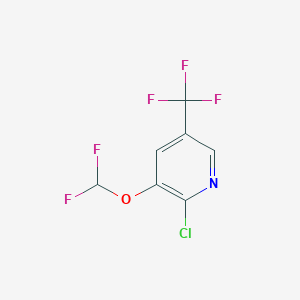
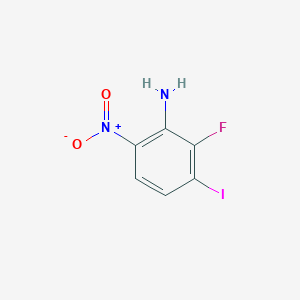
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
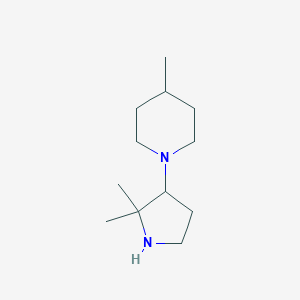
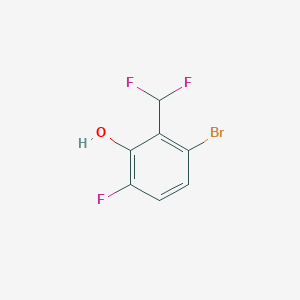
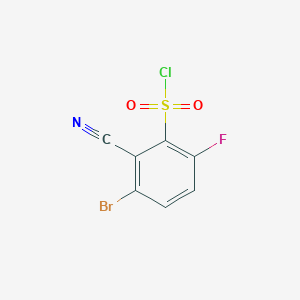
![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
